Tetrahydropentoxyline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydropentoxyline belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

科学的研究の応用

Pharmacological Applications

Tetrahydropentoxyline has shown potential in several pharmacological applications, particularly due to its interactions with biological systems.

- Nephroprotective Effects : A study highlighted the protective effects of this compound against nephrotoxicity induced by cisplatin (CDDP). The compound was found to restore metabolic imbalances caused by CDDP exposure, indicating its potential as a therapeutic agent in cancer treatments. The study identified 43 biomarkers (PBs) associated with metabolic pathways significantly altered by CDDP, suggesting that this compound could play a role in mitigating these effects through metabolic restoration .

- Bioactive Properties : this compound is part of the β-carboline family, which includes naturally occurring alkaloids known for their bioactive properties. These compounds have been investigated for their neuroprotective and antioxidant activities, making them candidates for further pharmacological research .

Metabolic Studies

The compound has been utilized in metabolomics studies to understand its role in various metabolic pathways.

- Metabolite Identification : Research has shown that this compound can serve as a biomarker in urinary metabolomics. It was found at significantly higher levels in certain culture media, indicating its potential role in metabolic profiling and disease diagnostics .

- Pathway Analysis : In studies examining the effects of this compound on metabolic pathways, it was associated with the tricarboxylic acid (TCA) cycle and amino acid metabolism. This association suggests that the compound may influence energy metabolism and cellular respiration processes .

Food Chemistry

This compound's formation from tryptophan and α-dicarbonyl compounds has implications for food chemistry.

- Formation of Bioactive Compounds : The compound is formed during food processing when tryptophan interacts with reactive α-dicarbonyls such as glyoxal and methylglyoxal. This reaction leads to the generation of new β-carboline alkaloids, which could impact food flavor and safety .

- Food Safety Studies : Understanding the formation of this compound in foods can help assess potential health risks associated with processed foods containing high levels of dicarbonyl compounds. This knowledge is crucial for developing strategies to mitigate adverse health effects linked to dietary intake .

Table 1: Summary of Pharmacological Effects of this compound

Table 2: Metabolic Pathways Influenced by this compound

| Pathway | Impacted Biomarkers | Significance |

|---|---|---|

| TCA Cycle | Oxoglutaric acid | Indicates energy metabolism efficiency; linked to ROS detoxification. |

| Amino Acid Metabolism | Phenylalanine | Altered levels may indicate metabolic disturbances related to toxicity. |

特性

CAS番号 |

154204-09-8 |

|---|---|

分子式 |

C17H22N2O7 |

分子量 |

366.4 g/mol |

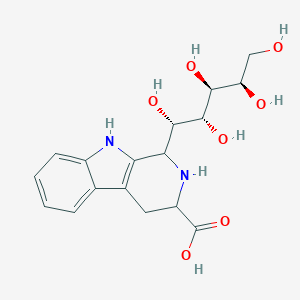

IUPAC名 |

1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1 |

InChIキー |

LCHFAYIGHOVWSA-LEDUIRAGSA-N |

SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |

異性体SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O |

正規SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |

物理的記述 |

Solid |

同義語 |

1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid tetrahydropentoxyline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。